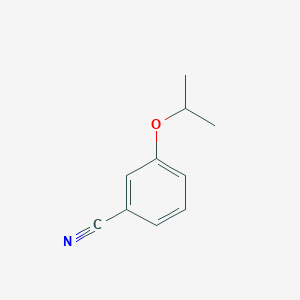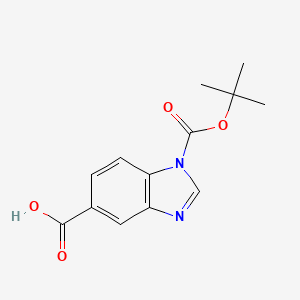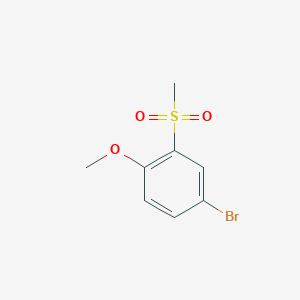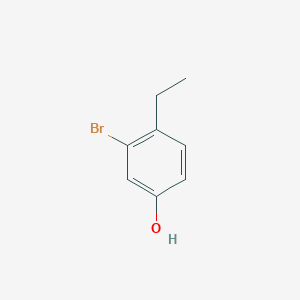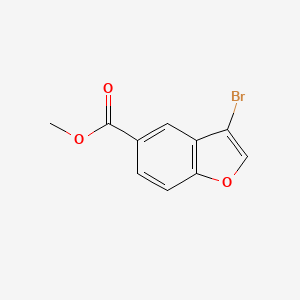
3-溴苯并呋喃-5-羧酸甲酯
描述
Methyl 3-bromobenzofuran-5-carboxylate is an organic compound with the molecular formula C10H7BrO3 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
科学研究应用
Methyl 3-bromobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Methyl 3-bromobenzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
生化分析
Biochemical Properties
Methyl 3-bromobenzofuran-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by Methyl 3-bromobenzofuran-5-carboxylate can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
Methyl 3-bromobenzofuran-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can affect the expression of genes related to these pathways, leading to changes in cellular behavior. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromobenzofuran-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity. Additionally, Methyl 3-bromobenzofuran-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromobenzofuran-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-bromobenzofuran-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 3-bromobenzofuran-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 3-bromobenzofuran-5-carboxylate can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
Methyl 3-bromobenzofuran-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other compounds . The compound can influence metabolic flux, leading to changes in the levels of metabolites. For example, its inhibition of cytochrome P450 enzymes can result in altered metabolism of drugs and other xenobiotics, affecting their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of Methyl 3-bromobenzofuran-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 3-bromobenzofuran-5-carboxylate can influence its activity and effects on cellular function.
Subcellular Localization
Methyl 3-bromobenzofuran-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 3-bromobenzofuran-5-carboxylate is an important factor in determining its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromobenzofuran-5-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of benzofuran derivatives followed by esterification. The reaction typically starts with the bromination of benzofuran at the 3-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzofuran is then subjected to esterification with methanol and a carboxylating agent like carbon dioxide under acidic conditions to yield methyl 3-bromobenzofuran-5-carboxylate .
Industrial Production Methods
Industrial production of methyl 3-bromobenzofuran-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
Methyl 3-bromobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-5-carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-5-carboxylic acid derivatives.
Reduction: Benzofuran-5-methanol derivatives.
相似化合物的比较
Methyl 3-bromobenzofuran-5-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 3-chlorobenzofuran-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 3-iodobenzofuran-5-carboxylate: Contains an iodine atom, which can affect its chemical properties and applications.
Benzofuran-5-carboxylic acid: Lacks the ester group, resulting in different solubility and reactivity.
The uniqueness of methyl 3-bromobenzofuran-5-carboxylate lies in its specific combination of bromine and ester functionalities, which confer distinct chemical and biological properties .
属性
IUPAC Name |
methyl 3-bromo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVRUZJEZNNRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626043 | |
| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501892-90-6 | |
| Record name | 5-Benzofurancarboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



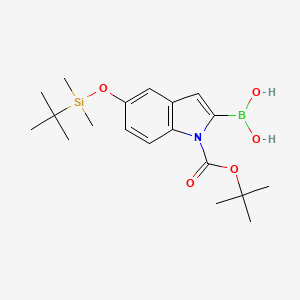
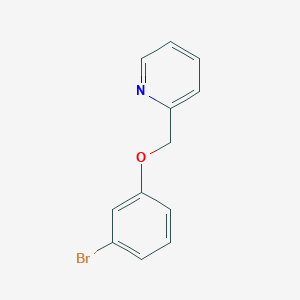
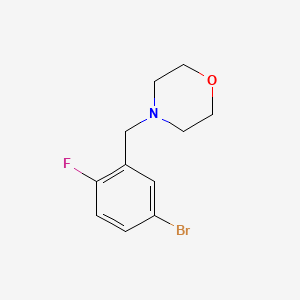
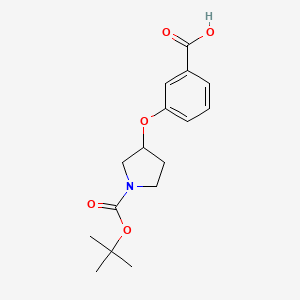
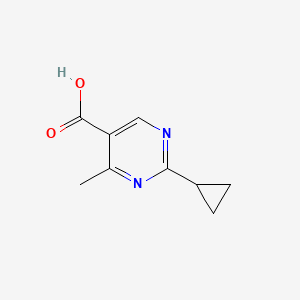

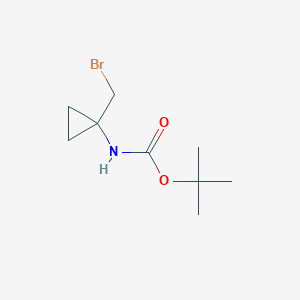
![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
